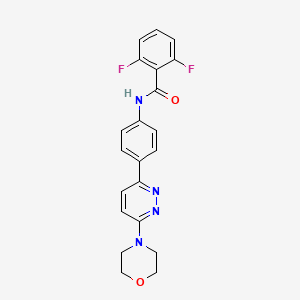

2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDGZDCTXBXIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body.

Mode of Action

The compound likely interacts with its target through a series of molecular interactions, leading to changes in the target’s function.

Biochemical Pathways

It can be inferred that the compound’s interaction with its target could potentially influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The compound’s interaction with its target likely leads to changes at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

Biological Activity

2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

- Molecular Formula : C19H19F2N3O

- Molecular Weight : 357.37 g/mol

- CAS Number : Not explicitly available in the search results.

Biological Activity Overview

The biological activity of 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting cell proliferation in lung cancer cell lines (A549) with IC50 values indicating effective doses .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | A549 | TBD | Current Study |

| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 |

Antimicrobial Activity

The compound's structural analogs have also demonstrated antimicrobial properties. Research indicates that certain benzamide derivatives exhibit potent antifungal and antibacterial activities compared to standard drugs like Gentamycin .

Table 2: Antimicrobial Activity Results

The mechanisms through which 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with specific targets such as tyrosine kinases and other proteins involved in cell signaling pathways related to cancer progression .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that compounds related to 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide significantly reduced cell viability in A549 cells.

- Molecular Docking Studies : Virtual screening indicated favorable binding interactions with key proteins involved in cancer cell proliferation, suggesting a potential pathway for therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological profile and applications can be contextualized by comparing it to three categories of analogs: benzamide-based pesticides , alkoxy-substituted benzamides , and heterocyclic derivatives .

Benzamide-Based Pesticides

Key Differences :

- The morpholinopyridazine group in the main compound replaces the urea/chlorophenyl groups in diflubenzuron and fluazuron.

- Unlike fluazuron, which contains a trifluoromethylpyridine group for acaricidal activity, the morpholinopyridazine moiety could target enzymes like kinases or oxidoreductases, common in fungal pathogens .

Alkoxy-Substituted Benzamides (Herbicide Candidates)

highlights benzamide derivatives with alkoxy-phenyl groups, such as:

- N-[(2S)-3-(4-Butoxyphenyl)-...-2-yl]benzamide (ID 9)

- N-{(2S)-3-[4-(Hexyloxy)phenyl]-...-2-yl}benzamide (ID 12)

| Feature | Main Compound | Alkoxy-Substituted Analogs |

|---|---|---|

| Core Structure | 2,6-Difluorobenzamide | Non-fluorinated benzamide |

| Substituent | Morpholinopyridazine | Alkoxy groups (butoxy, hexyloxy) |

| Likely Application | Pesticide/Fungicide | Herbicide (targeting weeds) |

Functional Implications :

- Alkoxy groups in analogs (e.g., butoxy, hexyloxy) improve lipid solubility, aiding herbicidal penetration into plant tissues .

- The main compound’s morpholinopyridazine group may instead facilitate binding to insect or fungal proteins, leveraging hydrogen-bonding interactions from the pyridazine nitrogen atoms .

Heterocyclic Derivatives

The morpholinopyridazine component distinguishes the main compound from triazine-based herbicides like prosulfuron (a sulfonamide with a triazine group) .

| Compound | Heterocycle | Target | Mode of Action |

|---|---|---|---|

| Main Compound | Pyridazine + morpholine | Insects/fungi | Chitin/kinase inhibition (hypothesized) |

| Prosulfuron | 1,3,5-Triazine | Broadleaf weeds | Acetolactate synthase inhibition |

Advantage of Morpholinopyridazine:

Research Findings and Implications

- Efficacy : The 2,6-difluorobenzamide core is associated with high bioactivity in pests (e.g., LC₅₀ of diflubenzuron: 0.1–1.0 ppm), but the main compound’s efficacy remains unquantified in the provided evidence .

- Resistance Management: The unique morpholinopyridazine group could circumvent resistance mechanisms observed in pests resistant to urea-based benzamides .

- Safety Profile : Morpholine derivatives generally exhibit lower mammalian toxicity compared to chlorinated analogs (e.g., fluazuron’s LC₅₀ in rats: >5,000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.